AMDOXOVIR
Description
Properties
CAS No. |
153611-19-9 |
|---|---|
Molecular Formula |
C24H40N2O4.C2H2O4 |
Synonyms |
AMDOXOVIR |
Origin of Product |
United States |
Molecular Mechanism of Antiviral Action
Prodrug Activation and Biotransformation Pathways of Amdoxovir (B1667026)
This compound functions as a prodrug, meaning it is administered in an inactive form and subsequently metabolized into its active antiviral compound within the body. This activation process involves two key enzymatic steps. nih.govasm.orgasm.orgnih.govasm.orgncats.ioncats.ioasm.orgnih.gov
Deamination by Adenosine (B11128) Deaminase to Dioxolane Guanosine (B1672433) (DXG)
Upon administration, this compound (DAPD) is rapidly absorbed and undergoes deamination by the ubiquitous enzyme adenosine deaminase (ADA). nih.govasm.orgasm.orgnih.govasm.orgncats.ioncats.ioasm.orgnih.gov This enzymatic conversion transforms this compound into its guanosine analogue, dioxolane guanosine (DXG), which is 9-(β-D-1,3-dioxolan-4-yl)guanine. nih.govasm.orgasm.orgnih.govasm.orgncats.ioncats.ioasm.orgnih.gov Studies utilizing calf adenosine deaminase determined a Michaelis constant (Km) value of 15 ± 0.7 μM for DAPD, which is comparable to that of adenosine. However, the catalytic rate constant (kcat) for DAPD was significantly slower, approximately 540-fold less efficient than that for adenosine. nih.govasm.org This initial deamination step is critical for the release of DXG into the intracellular compartment. nih.gov
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Relative kcat (vs. Adenosine) |
| Adenosine Deaminase | DAPD (this compound) | 15 ± 0.7 | (Slower) | 1/540 |
| Adenosine Deaminase | Adenosine | (Similar) | (Faster) | 1 |
Intracellular Phosphorylation to Active Triphosphate Metabolite (DXG-TP)
Following its formation, DXG is further processed intracellularly through a series of phosphorylations mediated by cellular kinases. nih.govasm.orgasm.orgasm.orgnih.govasm.orgnih.govasm.orggoogle.com This sequential phosphorylation converts DXG to its active 5′-triphosphate form, dioxolane guanosine triphosphate (DXG-TP). nih.govasm.orgasm.orgasm.orgnih.govasm.orgnih.govasm.orggoogle.com Research has shown that only DXG-TP is detected in cells exposed to either this compound (DAPD) or DXG, indicating that DXG-TP is the primary active antiviral metabolite. asm.orgasm.org
Inhibition of Viral Polymerases
The antiviral efficacy of this compound is primarily attributed to its active metabolite, DXG-TP, which directly interferes with the function of viral polymerases, particularly HIV-1 Reverse Transcriptase (RT). asm.orgasm.orgnih.govasm.org
Competitive Inhibition of HIV-1 Reverse Transcriptase with Deoxyguanosine Triphosphate (dGTP)
DXG-TP acts as a potent competitive inhibitor of HIV-1 RT. nih.govasm.orgasm.orgnih.govasm.org Its molecular structure allows it to mimic the natural substrate, deoxyguanosine triphosphate (dGTP), thereby competing for binding to the enzyme-nucleic acid complex. nih.govasm.orgnih.govasm.org This competition impedes the ability of HIV-1 RT to efficiently synthesize DNA from the viral RNA template. In cell-free assays, DXG-TP demonstrated a 50% inhibitory concentration (IC50) of 0.012 μM against wild-type HIV-1 RT when using a complementary template-primer poly(rC) · oligo(dG) and dGTP as the substrate. nih.govasm.org Furthermore, a competitive inhibition constant (Ki) of 0.019 μM was determined for DXG-TP against HIV-RT. nih.govasm.orgasm.org The inhibitory effect of DXG-TP on HIV-1 RT activity is observed to decrease as the concentration of the natural substrate, dGTP, increases, confirming its competitive mechanism. nih.govasm.org
| Inhibitor | Target Enzyme | Substrate | IC50 (μM) | Ki (μM) |
| DXG-TP | HIV-1 Reverse Transcriptase | dGTP | 0.012 | 0.019 |
Role of DXG-TP in DNA Chain Termination
A critical aspect of DXG-TP's antiviral action is its ability to cause DNA chain termination. ontosight.ainih.govasm.orggoogle.com Once DXG-TP is incorporated into the nascent viral DNA strand by HIV-1 RT, the absence of a 3′-hydroxyl group on its dioxolane sugar moiety prevents the addition of subsequent nucleotides. nih.govasm.orggoogle.com This structural modification, characteristic of nucleoside analogues, effectively halts the elongation of the DNA chain, thereby disrupting viral replication. The pattern of DNA chain termination induced by DXG-TP has been shown to be identical to that produced by dideoxyguanosine monophosphate (ddGMP), a known chain terminator. nih.govasm.org
Molecular Basis of Enzyme Selectivity and Specificity
This compound, through its active metabolite DXG-TP, exhibits a favorable selectivity profile, preferentially inhibiting viral polymerases over human cellular DNA polymerases. ontosight.ainih.govasm.orgnih.govasm.orgnih.gov This selectivity is crucial for minimizing host cell toxicity.
DXG-TP is a weak inhibitor of human DNA polymerases α and β. nih.govasm.org For human DNA polymerase γ, a Ki value of 4.3 ± 0.4 μM was determined for DXG-TP. nih.govasm.org When compared to its Ki value for HIV-1 RT (0.019 μM), this indicates a significantly weaker inhibition of human DNA polymerase γ, highlighting a substantial selective advantage for the viral enzyme. nih.govnih.govasm.org
Further research into the structural basis of this selectivity has emphasized the importance of the ribose oxygen. Analogues lacking this ribose oxygen, such as carbovir (B1146969) triphosphate, showed an approximately 3,000-fold decrease in incorporation efficiency by human DNA polymerase γ compared to those containing a ribose oxygen, like DXG-TP. nih.gov This suggests that specific structural features of DXG-TP contribute to its differential incorporation and enhanced selectivity for viral targets. The observed low cytotoxicity and absence of significant mitochondrial toxicity for DXG and this compound (DAPD) at tested concentrations are also important indicators of their selective action, as mitochondrial toxicity can be a limiting factor for some nucleoside reverse transcriptase inhibitors. asm.orgnih.govasm.orgnih.govasm.orgnih.govnih.gov
| Enzyme | Ki (μM) |
| HIV-1 Reverse Transcriptase | 0.019 |
| Human DNA Polymerase α | Weak Inhibitor |
| Human DNA Polymerase β | Weak Inhibitor |
| Human DNA Polymerase γ | 4.3 ± 0.4 |
Preclinical Efficacy and Broad Spectrum Antiviral Activity
Synergistic Antiviral Strategies in Preclinical Models
Combination with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Amdoxovir (B1667026) has been studied in combination with other NRTIs, such as zidovudine (B1683550) (AZT). This combination is considered attractive due to their distinct phosphorylation pathways (thymidine kinase for zidovudine and 5′-nucleotidase for DXG), which suggests a reduced likelihood of cross-resistance and a potential for synergistic antiviral activity. nih.govasm.org In vitro studies have indicated that the combination of this compound and zidovudine does not negatively affect the nucleoside triphosphate levels of each drug. nih.gov
Clinical studies have shown that the combination of this compound with zidovudine (both 200 mg and 300 mg doses of zidovudine) resulted in a significantly improved viral load decline compared to zidovudine monotherapy. nih.gov Furthermore, this combination demonstrated decreased viral load variability compared to this compound alone, suggesting a synergistic effect. nih.gov The coadministration of this compound with zidovudine has been proposed to potentially delay the emergence of NRTI resistance, including K65R and thymidine (B127349) analogue mutations (TAMs). nih.govasm.org
Combination with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibitors
Inosine monophosphate dehydrogenase (IMPDH) inhibitors, such as mycophenolic acid (MPA) and ribavirin (B1680618) (RBV), target the de novo synthesis of guanine (B1146940) nucleotides, including dGTP. nih.govasm.org Reducing the intracellular levels of dGTP is expected to enhance the antiviral activity of deoxyguanosine analogues like DXG, the active metabolite of this compound. nih.govasm.org
Mycophenolic acid (MPA) is a reversible and selective inhibitor of IMPDH. mdpi.com Studies have demonstrated that MPA significantly enhances the anti-HIV activity of this compound and its active metabolite, DXG, against both wild-type and drug-resistant HIV-1 strains. nih.govasm.orgnih.gov
When tested against wild-type virus, MPA decreased the 50% effective concentration (EC50) for DXG by at least 10-fold. nih.govnih.gov Notably, MPA completely reversed the resistance to DXG observed in HIV isolates containing mutations that confer partial resistance to DAPD and DXG. nih.govnih.gov For a mutant virus fully resistant to DAPD (K65R/Q151M), MPA reduced the EC50 for DAPD to within twofold of that for the wild type. nih.govnih.gov
The co-administration of MPA with DAPD or DXG did not lead to increased cytotoxicity or reduced levels of mitochondrial DNA at physiologically relevant concentrations. nih.govnih.gov
The following table summarizes the effect of Mycophenolic Acid on the antiviral activity of this compound and DXG against wild-type HIV-1:
| Compound | MPA Concentration (µM) | Fold Increase in Antiviral Activity |
| This compound (DAPD) | 0.01 | 4.6 |
| This compound (DAPD) | 0.1 | 34 |
| DXG | 0.01 | 9.3 |
| DXG | 0.1 | 23 |
Ribavirin (RBV) is another IMPDH inhibitor with a broad spectrum of antiviral activity. nih.govmdpi.comfishersci.ca Similar to MPA, ribavirin has been shown to enhance the antiviral activity of this compound and DXG. nih.govasm.orgnih.gov
In studies against wild-type HIV-1, ribavirin decreased the EC50 for DXG by at least 10-fold. nih.govnih.gov Ribavirin also completely reversed the resistance to DXG in HIV isolates with partial resistance mutations. nih.govnih.gov For the K65R/Q151M mutant virus, ribavirin reduced the EC50 for DAPD to within twofold of that for the wild type. nih.govnih.gov
While ribavirin demonstrated synergistic anti-HIV activity with DAPD or DXG, it is noted that the concentrations used in some in vitro assays were higher than typical in vivo steady-state plasma levels. nih.gov The combination of ribavirin with DAPD or DXG did not result in increased cytotoxicity or reduced levels of mitochondrial DNA at physiologically relevant concentrations. nih.govnih.gov
The following table illustrates the effect of Ribavirin on the antiviral activity of this compound and DXG against wild-type HIV-1:
| Compound | RBV Concentration (µM) | Fold Increase in Antiviral Activity |
| This compound (DAPD) | 20 | 14.3 |
| DXG | 20 | 11.7 |
Elucidation of Drug Resistance Mechanisms
Identification of Resistance-Associated Mutations in HIV-1 Reverse Transcriptase
In vitro studies have shown that Amdoxovir (B1667026) (DAPD) or its active metabolite DXG can select for specific mutations in HIV-1 reverse transcriptase, notably K65R and L74V. sketchfab.comwikipedia.orgmims.com Importantly, DXG also demonstrates activity against HIV-1 strains harboring the M184V/I mutation and thymidine (B127349) analogue mutations (TAMs). sketchfab.comwikipedia.orgmims.com
The K65R mutation (lysine at position 65 replaced by arginine) is a significant resistance mutation selected by various nucleoside analogs, including this compound. sketchfab.comwikipedia.orgmims.commims.com Viruses containing the K65R mutation exhibit reduced susceptibility to DXG, the active metabolite of this compound. wikidata.orgmims.com
This mutation confers a broad cross-resistance profile to several NRTIs, decreasing susceptibility to tenofovir (B777) (TDF), didanosine (B1670492) (ddI), abacavir (B1662851) (ABC), and zalcitabine (B1682364) (ddC), as well as lamivudine (B182088) (3TC). wikidata.orgmims.comhiv.gov Conversely, the K65R mutation is associated with increased susceptibility (hypersusceptibility) to zidovudine (B1683550) (ZDV) and stavudine (B1682478) (d4T). sketchfab.comwikipedia.orgwikidata.orgmims.comhiv.gov This bidirectional effect can be clinically relevant, as the presence of K65R can resensitize the virus to ZDV. A notable characteristic of the K65R mutation is its rare co-occurrence with thymidine analogue mutations (TAMs) due to a bidirectional antagonism between these resistance pathways. wikidata.orgfishersci.se
Table 1: Impact of K65R Mutation on NRTI Susceptibility
| NRTI | Impact on Susceptibility (Relative to Wild-Type) |
| This compound (DXG) | Decreased susceptibility wikidata.orgmims.com |
| Tenofovir (TDF) | Decreased susceptibility wikidata.orgmims.comhiv.gov |
| Didanosine (ddI) | Decreased susceptibility wikidata.orgmims.comhiv.gov |
| Abacavir (ABC) | Decreased susceptibility wikidata.orgmims.comhiv.gov |
| Zalcitabine (ddC) | Decreased susceptibility wikidata.orghiv.gov |
| Lamivudine (3TC) | Decreased susceptibility wikidata.orghiv.gov |
| Zidovudine (ZDV) | Increased susceptibility sketchfab.comwikipedia.orgwikidata.orgmims.comhiv.gov |
| Stavudine (d4T) | Increased susceptibility wikidata.org |
The L74V mutation (leucine at position 74 replaced by valine) in HIV-1 RT is another resistance mutation that can be selected in vitro by this compound or its active metabolite DXG. sketchfab.comwikipedia.orgmims.com This mutation confers resistance to DXG. mims.com
The L74V mutation leads to decreased susceptibility to didanosine (ddI), zalcitabine (ddC), and abacavir (ABC). hiv.govwikidata.orgmims.com In contrast, it has been observed to increase susceptibility to tenofovir (TDF) and zidovudine (ZDV). sketchfab.comhiv.govwikidata.org
Table 2: Impact of L74V Mutation on NRTI Susceptibility
| NRTI | Impact on Susceptibility (Relative to Wild-Type) |
| This compound (DXG) | Decreased susceptibility mims.com |
| Didanosine (ddI) | Decreased susceptibility hiv.govwikidata.orgmims.com |
| Zalcitabine (ddC) | Decreased susceptibility hiv.govmims.com |
| Abacavir (ABC) | Decreased susceptibility hiv.govwikidata.orgmims.com |
| Tenofovir (TDF) | Increased susceptibility hiv.govwikidata.org |
| Zidovudine (ZDV) | Increased susceptibility sketchfab.comhiv.govwikidata.org |
The M184V/I mutations (methionine at position 184 replaced by valine or isoleucine) are highly prevalent resistance mutations primarily selected by lamivudine (3TC) and emtricitabine (B123318) (FTC). wikipedia.orgwikidata.org A key characteristic of this compound (DAPD) and its active metabolite DXG is their good activity against HIV-1 strains that already possess the M184V/I mutation. sketchfab.comwikipedia.orgmims.com
While M184V/I significantly reduces susceptibility to 3TC, FTC, ddC, and ddI, it paradoxically increases susceptibility to ZDV, d4T, and TDF. hiv.govwikidata.org These mutations are also associated with a decreased viral replication capacity. wikipedia.orgwikidata.org Furthermore, the M184V mutation can influence excision mechanisms by decreasing zidovudine (AZT) excision when present with excision-enhancing mutations, potentially leading to resensitization to AZT. wikipedia.org
Table 3: Impact of M184V/I Mutation on NRTI Susceptibility
| NRTI | Impact on Susceptibility (Relative to Wild-Type) |
| This compound (DXG) | Retains good activity sketchfab.comwikipedia.orgmims.com |
| Lamivudine (3TC) | Significantly decreased susceptibility hiv.govwikidata.org |
| Emtricitabine (FTC) | Significantly decreased susceptibility hiv.govwikidata.org |
| Didanosine (ddI) | Decreased susceptibility hiv.govwikidata.org |
| Zalcitabine (ddC) | Decreased susceptibility hiv.govwikidata.org |
| Zidovudine (ZDV) | Increased susceptibility hiv.govwikidata.org |
| Stavudine (d4T) | Increased susceptibility hiv.govwikidata.org |
| Tenofovir (TDF) | Increased susceptibility hiv.govwikidata.org |
Biochemical Mechanisms of Resistance to this compound and its Metabolites
Resistance to NRTIs in HIV-1 RT is primarily achieved through two distinct biochemical mechanisms: discrimination and excision. mims.comwikipedia.orgresearchgate.net
The discrimination mechanism involves the mutated HIV-1 RT enzyme preferentially incorporating natural deoxynucleoside triphosphates (dNTPs) over the active triphosphate forms of NRTIs. This is achieved by either decreasing the binding affinity (Kd) for the NRTI-triphosphate, reducing the polymerization rate (kpol) of the NRTI, or a combination of both. mims.comresearchgate.netmims.com Mutations such as K65R, L74V, and M184V/I are known to confer resistance through this mechanism. mims.comresearchgate.net
For the K65R mutation, studies have shown that it leads to a decreased ability of RT to bind and incorporate tenofovir diphosphate (B83284) (increased Ki) and alters the Kd and kpol for other NRTIs. wikidata.orgmims.com Additionally, K65R can reduce the enzymatic excision of chain-terminating analogues, such as zidovudine. sketchfab.comfishersci.se The L74V mutation primarily affects susceptibility by reducing the catalytic rate (kpol) of the enzyme. The L74 residue is critical for maintaining the structural integrity of the dNTP-binding site, and changes in its interactions selectively reduce the incorporation rate of nucleoside analogs. mims.com The M184V/I mutations interfere with the binding of lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP) at the active site. wikipedia.org
The excision mechanism represents a reversal of the polymerization reaction. In this process, the mutated RT enzyme utilizes ATP or inorganic pyrophosphate (PPi) as a co-substrate to remove the incorporated nucleoside analogue monophosphate from the 3'-end of the elongating viral DNA primer. This removal "unblocks" the primer, allowing further DNA synthesis to proceed. mims.comwikipedia.orgresearchgate.net
The most common excision-enhancing mutations (EEMs) are also known as Thymidine Analogue Mutations (TAMs), including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. wikipedia.orgmims.comwikipedia.orgresearchgate.netwikipedia.org While these mutations are typically associated with resistance to thymidine analogues like ZDV and d4T, DXG (the active metabolite of this compound) has demonstrated good activity against HIV-1 strains containing TAMs. sketchfab.comwikipedia.orgmims.com The interplay between different resistance mutations is complex. For instance, the K65R mutation has been shown to reduce the enzymatic excision of chain-terminating analogues. sketchfab.comfishersci.se Furthermore, the M184V mutation can decrease the excision of AZT when present with EEMs, which can lead to a resensitization of the virus to AZT. wikipedia.org
In Vitro Studies on Resistance Development and Prevention
In vitro studies have provided crucial insights into how HIV-1 develops resistance to this compound and strategies to prevent or delay this emergence. Resistance to this compound, specifically its active metabolite DXG, has been observed to develop gradually in laboratory settings, primarily associated with specific mutations in the HIV-1 reverse transcriptase gene wikipedia.orgmims.com.
The primary mutations identified in vitro that confer resistance to DXG include K65R and L74V wikipedia.orgmims.com. The K65R mutation, in particular, leads to cross-resistance to several other nucleoside analogues such as didanosine (ddI), abacavir (ABC), and tenofovir (TDF) fishersci.camims.com. However, viruses harboring the K65R mutation often show increased sensitivity to zidovudine (AZT) wikipedia.orgmims.comfishersci.camims.com. Similarly, the L74V mutation allows the virus to remain sensitive to zidovudine mims.com. Another mutation, Q151M, has also been shown to confer moderate resistance to DXG. A laboratory strain with a double mutation, K65R/Q151M, exhibited a significant increase in the 50% effective concentration (EC50) for DXG, indicating a high level of resistance wikipedia.org.
Delayed Emergence of Resistance with Combination Therapies
Combination therapy has emerged as a cornerstone in delaying the emergence of drug resistance to this compound. Studies have demonstrated that coadministration of this compound with other antiretroviral agents can significantly impede the development of resistant viral strains.
One notable combination involves this compound and zidovudine. This pairing has shown synergistic antiviral activity in vitro mims.com. In laboratory experiments, the combination of this compound and zidovudine resulted in the complete absence of drug-resistant mutations over a 28-week period wikipedia.orgmims.com. This synergistic effect is attributed to the favorable mutational resistance mechanisms and the counter-selection of key resistance mutations, which are further discussed in the next section mims.com. Clinical studies have also indicated that the combination of this compound plus zidovudine can lead to a substantial reduction in viral load, suggesting its potential to prolong treatment response and delay NRTI resistance in a clinical setting mims.commims.com.
Beyond NRTIs, this compound has been investigated in combination with inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), such as mycophenolic acid (MPA) and ribavirin (B1680618) (RBV). These IMPDH inhibitors work by reducing the intracellular levels of deoxyguanosine triphosphate (dGTP), which is a natural substrate that competes with DXG-triphosphate for incorporation by reverse transcriptase. In vitro, both MPA and RBV were found to decrease the EC50 for DXG by at least 10-fold against wild-type HIV-1, thereby augmenting its antiviral activity wikipedia.org. Importantly, these combinations did not lead to increased cytotoxicity or reduced mitochondrial DNA levels, highlighting their potential for improved therapeutic profiles wikipedia.org.
The observed synergistic activity and the ability to delay resistance emergence with combination therapies underscore the importance of multi-drug regimens in maintaining the long-term efficacy of this compound.
Table 1: In Vitro Antiviral Activity of DXG in Combination with IMPDH Inhibitors
| Combination Partner | Effect on DXG EC50 (Wild-Type HIV-1) | Cytotoxicity | Mitochondrial DNA Levels |
| Mycophenolic Acid (MPA) | Decreased by ≥10-fold wikipedia.org | No increase wikipedia.org | No reduction wikipedia.org |
| Ribavirin (RBV) | Decreased by ≥10-fold wikipedia.org | No increase wikipedia.org | No reduction wikipedia.org |
Counter-Selection of Specific Mutations in Combination Regimens
A significant advantage of this compound in combination regimens lies in its capacity for counter-selection, a mechanism where the presence of one drug or its associated resistance mutation can make the virus more susceptible to another drug. This phenomenon is particularly evident with the K65R mutation and thymidine analogue mutations (TAMs).
The K65R mutation, which confers resistance to DXG and several other NRTIs, has been shown to revert zidovudine-resistant virus to zidovudine-sensitive virus mims.com. This "bidirectional phenotypic antagonism" between the K65R and TAM pathways is crucial. K65R mutations reduce the enzymatic excision of chain-terminating analogues like zidovudine, while TAMs, conversely, counteract K65R-mediated resistance by reducing the virus's selectivity to incorporate natural substrates over nucleoside analogues mims.com. Retrospective analyses of clinical data have also supported this negative association between K65R and specific TAMs mims.com.
Furthermore, the combination of IMPDH inhibitors with this compound has demonstrated a remarkable ability to overcome existing resistance. MPA and RBV were found to completely reverse the resistance to DXG in HIV isolates that had mutations conferring partial resistance to this compound and DXG wikipedia.org. In a compelling example, when tested against a mutant virus fully resistant to this compound (carrying the K65R/Q151M double mutation), the addition of MPA or RBV reduced the EC50 for this compound to levels comparable to that of the wild-type virus wikipedia.org. This highlights the potential of such combinations to re-sensitize resistant viral strains. The presence of K65R and Q151M mutations has also been observed to counter-select the M184V mutation, which is commonly associated with resistance to lamivudine and emtricitabine fishersci.ca.
This counter-selection mechanism is a critical aspect of this compound's utility, particularly in the context of salvage therapy for patients with pre-existing drug resistance.
Table 2: Impact of Combination Regimens on this compound Resistance Mutations
| Combination Regimen | Observed Effect on Resistance Mutations | Key Mutations Involved |
| This compound + Zidovudine | Absence of drug-resistant mutations through week 28 in vitro wikipedia.orgmims.com | K65R, Thymidine Analogue Mutations (TAMs) mims.com |
| This compound + Mycophenolic Acid (MPA) | Complete reversal of DXG resistance in partially resistant isolates; EC50 for this compound reduced to near wild-type levels for K65R/Q151M mutant wikipedia.org | K65R, Q151M wikipedia.org |
| This compound + Ribavirin (RBV) | Complete reversal of DXG resistance in partially resistant isolates; EC50 for this compound reduced to near wild-type levels for K65R/Q151M mutant wikipedia.org | K65R, Q151M wikipedia.org |
Synthetic Methodologies and Chemical Development
Historical and Contemporary Approaches to Amdoxovir (B1667026) Synthesis
Early synthetic efforts for dioxolane nucleosides, including this compound, focused on establishing the core dioxolane sugar moiety and coupling it with appropriate nucleobases. nih.govbeilstein-journals.org A significant advancement in the synthesis of dioxolane nucleoside analogs involved the development of more efficient processes that incorporated enzyme-driven resolution of enantiomers and improved scalability. nih.gov
One historical approach for the synthesis of (−)-DAPD and (−)-β-D-2-aminopurine dioxolane (APD) involved a key coupling step using 2,6-dichloropurine (B15474) and dioxolane acetate (B1210297) under Vobrüggen conditions, yielding a crude 1:1 mixture of α- and β-anomers. nih.gov Subsequent recrystallization was then employed to obtain the pure β-anomer. nih.gov
Contemporary approaches have focused on enhancing β-selectivity and eliminating scale-limiting chromatographic purifications. For instance, the use of t-butyl cyanoacetate (B8463686) as an additive in the Vobrüggen glycosylation reaction has been shown to improve the β/α anomeric ratio and significantly increase the isolated yield of the β-anomer of DAPD. nih.gov This improved process has allowed for the preparation of this compound on scales greater than 20 grams. nih.gov
Scalable Processes for Production of this compound and Related Dioxolane Nucleosides
The development of scalable processes for dioxolane nucleosides has been crucial for their progression into clinical trials. nih.govgoogle.com A key aspect of scalable synthesis involves starting from readily available commercial materials. For example, a process for dioxolane nucleosides begins with the two-step synthesis of racemic, ester-protected dioxolane lactone from commercially available 2,2-dimethoxy or 2,2-diethoxy ethanol (B145695), achieving an isolated yield of 79%. nih.gov
A patented process for preparing substantially pure β-D or β-L-1,3-dioxolane nucleosides outlines several key steps for scalability:
Preparation or acquisition of an esterified 2,2-dialkoxy ethanol. google.com
Cyclization of the esterified 2,2-dialkoxy ethanol with glycolic acid to yield a 1,3-dioxolane (B20135) lactone. google.com
Resolution of the 1,3-dioxolane lactone to obtain a substantially pure D- or L-lactone. google.com
Selective reduction and activation of the D- or L-chiral lactone to produce a substantially pure D- or L-1,3-dioxolane. google.com
Coupling of the D- or L-1,3-dioxolane with an activated and/or protected purine (B94841) or pyrimidine (B1678525) base. google.com
Optional purification to obtain a substantially pure protected β-D or β-L-1,3-dioxolane nucleoside. google.com
Stereoselective Synthesis and Control of Anomeric Configuration
Achieving precise stereocontrol, particularly the β-configuration, is paramount in the synthesis of bioactive nucleosides like this compound, as the anomeric configuration significantly influences their physicochemical and biological properties. beilstein-journals.orgmdpi.com In β-glycosidic bonds, the nucleobase and the hydroxymethyl group are in a cis stereochemical relationship. beilstein-journals.orgmdpi.com
Glycosylation reactions are central to forming the N-glycosidic bond between the dioxolane sugar and the nucleobase. beilstein-journals.orgmdpi.com Early methods often resulted in mixtures of α- and β-anomers. nih.gov
A significant advancement in β-selectivity for this compound synthesis was the discovery that t-butyl cyanoacetate can act as a new additive in the Vobrüggen glycosylation reaction. nih.gov This additive improved the β/α anomeric ratio and increased the isolated yield of the β-isomer four-fold compared to the original process-scale method. nih.gov The mechanism behind this enhanced β-selectivity is an area of ongoing investigation, with studies suggesting the involvement of the purine base in the facially selective glycosylation step. nih.gov It was also observed that 6-chloro-2-amino-purine consistently yielded significantly better amounts of the desired β-isomer compared to 2-amino purine. nih.gov
Table 1: Effect of Additives on Glycosylation Reaction β-Selectivity for this compound Synthesis nih.gov
| Additive | Isolated β-isomer Yield (%) | β/α Anomeric Ratio |
| None | 33 | - |
| t-butyl cyanoacetate | 45 | Improved |
| t-butyl acetoacetate | No effect | No effect |
Enzyme-catalyzed resolution has emerged as a powerful tool for obtaining enantiomerically pure dioxolane nucleosides, circumventing the need for expensive chiral chromatography. nih.govconicet.gov.arepo.orgresearchgate.net This method is particularly valuable for separating anomeric mixtures and achieving high enantiomeric excess. nih.govconicet.gov.arepo.org
A key enzymatic resolution step in the synthesis of dioxolane nucleosides involves the use of lipases. nih.govconicet.gov.ar For instance, the racemic, ester-protected dioxolane lactone can be subjected to resolution using pancreatic porcine lipase (B570770) (PPL), yielding the desired (R)-lactone with high enantiomeric excess (98% ee). conicet.gov.ar
In the context of APD synthesis, an enzyme-catalyzed hydrolysis reaction was developed to selectively hydrolyze the water-soluble deprotected α-anomer from a β/α mixture, leaving the β-anomer untouched. nih.gov This approach eliminated a scale-limiting chromatographic purification step, allowing the pure β-anomer to be isolated by simple water extraction. nih.gov Enzymes like α-chymotrypsin and bovine pancreatic protease have also been shown to provide high diastereoselectivity in separating diastereoisomers of dioxolane nucleosides. epo.org
Table 2: Enzyme-Catalyzed Resolution in Dioxolane Nucleoside Synthesis nih.govconicet.gov.arepo.org
| Enzyme Used | Substrate | Outcome |
| Pancreatic Porcine Lipase (PPL) | Racemic, ester-protected dioxolane lactone | (R)-lactone obtained with 98% ee. conicet.gov.ar |
| Unspecified enzyme (for APD) | Anomeric mixture of APD precursors | Selective hydrolysis of the α-anomer, allowing isolation of pure β-anomer by water extraction. nih.gov |
| α-Chymotrypsin | Dioxolane methyl ester (2:1 cis:trans) | High diastereoselectivity, yielding >98% diastereomeric excess and 55% overall yield of cis-dioxolane methyl ester from small scale hydrolysis. epo.org |
| Bovine Pancreatic Protease | Dioxolane nucleosides | High diastereoselectivity in separating diastereoisomers. epo.org |
| Savinase® | (2-(S)-benzoyloxymethyl)-4-carboxylic acid-1,3-dioxolane methyl ester (2:1 β:α anomeric mixture) | Predominant hydrolysis of the α-anomer, leaving the β-anomer substantially unhydrolyzed, facilitating separation of the hydrolyzed product from unhydrolyzed starting material. epo.org |
Advanced Synthetic Intermediates and Reagents in this compound Pathways
The synthesis of this compound relies on several key advanced synthetic intermediates and reagents. nih.gov
Dioxolane Lactone: Racemic, ester-protected dioxolane lactone is a crucial intermediate, typically synthesized in two steps from commercially available 2,2-dimethoxy or 2,2-diethoxy ethanol. nih.govconicet.gov.ar This lactone then undergoes enzymatic resolution to yield the enantiomerically pure (R)-lactone. nih.govconicet.gov.ar
Dioxolane Acetate: The (2R-4R/S)-4-acetoxy-2-isobutyryloxymethyl-1,3-dioxolane (often referred to as dioxolane acetate) is a key intermediate in the coupling step with the purine base. nih.gov It is formed by selective reduction of the (R)-lactone with lithium tri-tert-butoxyaluminum hydride, followed by acylation with acetic anhydride. nih.gov
Silylated Purine Bases: Prior to glycosylation, purine bases such as 2,6-diaminopurine (B158960) or 2-amino-6-chloropurine (B14584) are silylated (e.g., with hexamethyldisilazane, HMDS) to increase their reactivity in the coupling reaction. nih.gov Silylated 2,6-diaminopurine is highly moisture-sensitive and is typically used directly in the subsequent coupling step. nih.gov
Lewis Acids: Lewis acids play a critical role in promoting the N-glycosylation reaction, facilitating the coupling between the dioxolane sugar and the silylated nucleobase. nih.govbeilstein-journals.orggoogle.com Examples include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for oxathiolane nucleosides, which are structurally related to dioxolanes. beilstein-journals.org
Additives for Stereocontrol: As discussed in section 5.3.1, t-butyl cyanoacetate has been identified as a novel additive to enhance β-selectivity in the Vobrüggen glycosylation reaction for DAPD synthesis. nih.gov
2-amino-6-chloropurine dioxolane (ACPD): This compound serves as a key intermediate for preparing both DAPD and APD. conicet.gov.ar From ACPD, DAPD can be prepared by amination, and APD by reduction. conicet.gov.ar
Structure Activity Relationships Sar of Amdoxovir and Analogues
Identification of Key Structural Determinants for Antiviral Potency
Amdoxovir (B1667026) functions as a prodrug, with its antiviral activity primarily attributed to its active metabolite, dioxolane guanosine (B1672433) (DXG). nih.govncats.iomedchemexpress.comnih.gov The conversion pathway involves the deamination of this compound by the enzyme adenosine (B11128) deaminase to form DXG. nih.govncats.ionih.govfishersci.se Subsequently, DXG undergoes phosphorylation to its 5'-triphosphate form, DXG-TP, which is the direct inhibitor of HIV-1 reverse transcriptase (HIV-RT). nih.govncats.ionih.govfishersci.se DXG-TP exerts its antiviral effect by competitively inhibiting HIV-RT, thereby interfering with the incorporation of the natural substrate, deoxyguanosine triphosphate (dGTP), into the nascent viral DNA chain, leading to chain termination. nih.govfishersci.se
Key structural features contributing to this compound's potency include the 1,3-dioxolane (B20135) moiety, which plays a significant role in stabilizing the binding interaction between the mutant HIV-1 RT and the nucleoside triphosphate. google.com Research has also indicated that modifications at the C6 position of the purine (B94841) ring, particularly the introduction of alkyl amino groups, can significantly enhance anti-HIV activity. google.com Furthermore, the 5′-L-Valyl this compound (DAPD) and its organic acid salts have demonstrated improved anti-HIV activity compared to the parent compound. google.com Notably, the active triphosphate form, DXG-TP, exhibits greater intrinsic activity than this compound's own triphosphate form, DAPD-TP. ncats.io
The antiviral potency of this compound and its active metabolite DXG against HIV-1 and HBV has been quantified in various in vitro studies.
Table 1: Antiviral Potency of this compound and DXG
| Compound | Target Virus/Enzyme | Cell Type / Assay | EC50 / Ki Value | Reference |
| This compound (DAPD) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 4.0 ± 2.2 µmol/L | nih.gov |
| Dioxolane Guanosine (DXG) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 0.25 ± 0.17 µmol/L | nih.gov |
| Dioxolane Guanosine (DXG) | HIV-1 | Activated PBMCs | ~27 nM (~0.027 µM) | asm.org |
| Dioxolane Guanosine Triphosphate (DXG-TP) | HIV-1 Reverse Transcriptase (HIV-RT) | Enzymatic Assay | 0.019 µM (Ki) | ncats.ioncats.io |
| This compound (DAPD) | HBV Replication | HepG2 2.2.15 cells | 13 µg/mL | ncats.ionih.gov |
| This compound (DAPD) | HBV Replication | HepAD79 cells | 16 µg/mL | ncats.ionih.gov |
| This compound (DAPD) | HBV Replication | HepAD38 cells | 14 µg/mL | ncats.ionih.gov |
Rational Design Principles for Chemical Modifications to Optimize Efficacy
Rational drug design for this compound and its analogues has primarily focused on enhancing antiviral activity and optimizing pharmacokinetic properties. A key design principle employed is the prodrug strategy, where this compound itself serves as a prodrug for DXG. ncats.iomedchemexpress.comnih.govwikipedia.org This approach aims to improve oral bioavailability and facilitate efficient intracellular conversion to the active triphosphate form. ncats.iomedchemexpress.comnih.govwikipedia.org
Chemical modifications are strategically introduced to improve the drug's interaction with viral targets and reduce potential off-target effects. For instance, studies have shown that specific alterations at the C6 position of the purine ring, such as the incorporation of alkyl amino groups, can significantly augment antiviral potency. google.com The overarching goal of these modifications is to enhance the drug's selectivity for viral enzymes over human enzymes, thereby improving the therapeutic index. asm.org
Comparative Analysis of Structural Features with Other Nucleoside Analogue Reverse Transcriptase Inhibitors
This compound belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which are a cornerstone of antiretroviral therapy. nih.govmedchemexpress.comasm.org NRTIs are structural analogues of endogenous 2'-deoxy-nucleosides and nucleotides, and they require intracellular phosphorylation to their active triphosphate forms to exert their inhibitory effects. ncats.io Unlike many other NRTIs that typically lack a 3'-hydroxyl (OH) group and primarily act as chain terminators upon incorporation into DNA, this compound is a guanosine analogue. ncats.ionih.govuni.lu
This compound demonstrates a favorable resistance profile against certain drug-resistant HIV-1 strains. It has shown activity against HIV-1 isolates carrying the M184V/I mutation, which confers resistance to lamivudine (B182088) and emtricitabine (B123318), as well as against strains with zidovudine (B1683550)/stavudine-resistant thymidine (B127349) analogue mutations (TAMs). wikipedia.orgasm.orgsciencegate.app this compound is also active against HIV strains resistant to zidovudine (ZDV), lamivudine (3TC), didanosine (B1670492) (ddI), dideoxycytidine (ddC), and abacavir (B1662851) (ABC). nih.govnih.gov
However, resistance to this compound's active metabolite, DXG, has been observed in recombinant HIV isolates containing the K65R and Q151M double mutations. nih.gov Specifically, the K65R mutation alone can confer moderate resistance to DXG (less than a 10-fold change in EC50). nih.govasm.org The L74V mutation also leads to approximately a 4.2-fold reduction in susceptibility to DXG. asm.org Interestingly, both K65R and L74V mutations have been shown to suppress zidovudine resistance. asm.org Furthermore, HIV-1 strains with a novel S68 deletion in reverse transcriptase exhibited a 5- to 20-fold increase in resistance to this compound. In comparative cytotoxicity studies, this compound was found to be significantly less toxic to feline peripheral blood mononuclear cells than abacavir at high concentrations. asm.org
Impact of Stereochemistry on Biological Activity and Target Interaction
The specific stereochemistry of this compound is critical for its biological activity. This compound is precisely defined as the (-)-β-D-2,6-diaminopurine dioxolane enantiomer. nih.govasm.org Its full IUPAC name, [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol, explicitly defines its (2R,4R) stereochemistry. nih.govfishersci.seasm.org
Stereochemistry, the study of the spatial arrangement of atoms within molecules, profoundly influences a drug's interaction with biological systems. medchemexpress.com Drug activity is highly dependent on the molecule's three-dimensional shape, which dictates how it interacts with specific biological macromolecules such as enzymes and receptors. medchemexpress.com Most biochemical reactions in the body are stereospecific, meaning that only molecules with precise atomic configurations can effectively bind to cellular receptor sites and elicit a biological response. medchemexpress.com This specificity extends to drug metabolism, where metabolizing enzymes often exhibit enantioselectivity, preferentially processing one enantiomer of a chiral drug over another. medchemexpress.com The specific β-D configuration of this compound is characteristic of many active nucleoside analogues, highlighting its importance for effective interaction with viral enzymes and subsequent antiviral activity. asm.orgnih.gov
Advanced Research and Future Directions
Design and Synthesis of Novel Amdoxovir (B1667026) Derivatives and Prodrugs
A significant area of advanced research involves the rational design and chemical synthesis of novel derivatives and prodrugs of this compound. The primary goals of these modifications are to improve pharmacokinetic properties, enhance antiviral potency, and overcome mechanisms of drug resistance.
One key strategy has been the synthesis of prodrugs of this compound, also known as DAPD. These are molecules designed to be superior to the parent drug in terms of solubility and pharmacological profiles. Research has led to the creation of organic salts of DAPD, 5'-L-valyl DAPD, and N-1 substituted derivatives of dioxolane guanosine (B1672433) (DXG), the guanosine analogue to which this compound is deaminated. nih.gov
Notably, modifications at the C6 position of the purine (B94841) ring in this compound derivatives have yielded compounds with several-fold enhanced anti-HIV activity compared to the parent compound, without a corresponding increase in toxicity. The introduction of alkyl amino groups at this position has proven particularly effective. For instance, the derivative (-)-beta-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine was found to be 17 times more potent than this compound itself. nih.gov Similarly, the 5'-L-Valyl DAPD prodrug and various organic acid salts have also demonstrated enhanced anti-HIV activity. nih.gov
The prodrug concept is a well-established principle in antiviral drug development, aimed at improving the bioavailability of nucleoside and nucleotide analogues. nih.gov This approach will likely continue to be exploited by medicinal chemists to refine and enhance the therapeutic potential of this compound and its derivatives. nih.gov
| Compound | Modification | Relative Potency vs. This compound (DAPD) |
|---|---|---|
| (-)-beta-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine | Alkyl amino group at C6 | 17x more potent |
| 5'-L-Valyl DAPD | 5' ester prodrug | Enhanced activity |
| Organic acid salts of DAPD | Salt formation | Enhanced activity |
| N-1 substituted DXG derivatives | Substitution on the guanosine analogue | Lower potency |
Exploration of this compound Analogues for Activity against Other Viral Targets
The antiviral research landscape is continually seeking to repurpose or modify existing drugs for new indications. This compound and its analogues are no exception, with investigations into their efficacy against viruses other than HIV, most notably the Hepatitis B virus (HBV).
This compound has demonstrated inhibitory action against HBV. oup.comnih.gov Its mechanism against HBV involves inhibiting the priming of reverse transcription, a critical step in the viral replication cycle. oup.com This is a mechanism shared with other successful anti-HBV drugs like adefovir (B194249) and entecavir. oup.com The exploration of nucleoside analogues for HBV treatment is a very active field, with numerous compounds having been tested in preclinical and clinical settings. nih.gov
While this compound itself has been considered for HBV, the focus in future research will likely be on synthesizing and testing novel analogues specifically optimized for anti-HBV activity. This could involve modifications to enhance uptake by liver cells or to improve the phosphorylation pathway that activates the drug against the HBV polymerase. However, a challenge for all nucleoside analogues in HBV treatment is their inability to prevent the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in infected cells. Even combinations of potent antivirals, including this compound, have not been able to block this crucial step in experimental models. oup.com
Development of Advanced In Vitro and Preclinical Models for Efficacy Assessment
The robust evaluation of new antiviral agents like this compound derivatives relies on the use of sophisticated and physiologically relevant in vitro and preclinical models. There is a continuous evolution in this field away from simple cell lines towards more complex systems that better mimic human physiology.
Advanced in vitro models now include three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" systems. nih.gov These models offer a more accurate representation of the tissue microenvironment, cell-to-cell interactions, and metabolic conditions found in vivo. nih.govresearchgate.net For an anti-HIV drug like this compound, this could involve co-culture systems of different immune cells or organoids that replicate the lymphatic tissues where HIV often resides. These advanced models are crucial for more accurately predicting drug efficacy and potential toxicities before moving into expensive and time-consuming animal studies and human clinical trials. nih.govresearchgate.net
In the realm of preclinical animal models, significant progress has been made, particularly for HIV research. Since standard mice cannot be infected with HIV, researchers have developed "humanized" mouse models. news-medical.net These mice are engrafted with human cells or tissues, allowing for the study of long-term HIV infection and the testing of new therapeutic strategies. news-medical.net A recent development is a model that uses a specific subset of human CD4 T cells, which reduces the graft-versus-host disease that has limited earlier models. news-medical.net Such advanced preclinical models will be invaluable for assessing the in vivo efficacy and long-term effects of novel this compound derivatives and prodrugs.
| Model Type | Description | Advantages for this compound Research | Limitations |
|---|---|---|---|
| Traditional 2D Cell Culture | Monolayer of immortalized or primary cells. | High-throughput screening, cost-effective, reproducible. | Poorly mimics in vivo physiology and cell interactions. |
| 3D Cell Cultures/Organoids | Self-organizing cell aggregates that mimic organ structure. | More physiologically relevant, better prediction of in vivo responses. | More complex and costly, lower throughput. |
| Humanized Mouse Models | Mice with functional human genes, cells, or tissues. | Allows for in vivo study of HIV infection and treatment. | Expensive, complex, potential for graft-versus-host disease. |
Computational Chemistry and Molecular Modeling Approaches in this compound Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, and they play a significant role in the ongoing research of reverse transcriptase inhibitors like this compound. nih.govnih.gov These in silico approaches provide deep insights into drug-target interactions at a molecular level, guide the design of new and more potent derivatives, and help to understand mechanisms of drug resistance. nih.gov
Molecular docking is a key computational technique used to predict the binding orientation of a small molecule (like an this compound derivative) to its protein target (HIV reverse transcriptase). tuni.fiscielo.br By analyzing these predicted binding poses, researchers can understand the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the drug's inhibitory activity. nih.gov This knowledge can then be used to design new analogues with improved binding affinity and specificity.
Molecular dynamics (MD) simulations offer a more dynamic view, allowing researchers to observe the behavior of the drug-target complex over time. nih.gov This can reveal how the binding of this compound or its analogues might alter the flexibility and conformation of the reverse transcriptase enzyme, providing a deeper understanding of its inhibitory mechanism. MD simulations are also crucial for studying the impact of drug resistance mutations on the binding of inhibitors.
Indeed, in silico studies have already been applied to this compound, for example, to analyze its interaction when used in combination with zidovudine (B1683550). nih.gov Future computational work will likely focus on designing novel this compound derivatives with a high barrier to resistance and a favorable pharmacological profile. These computational strategies, integrated with synthetic chemistry and advanced preclinical testing, will be pivotal in shaping the future directions of this compound research. nih.gov
Q & A
What methodologies are recommended for establishing AMDOXOVIR’s antiviral mechanism of action in preclinical studies?
(Basic)
To elucidate the mechanism of action (MoA), researchers should prioritize in vitro assays (e.g., viral replication inhibition in cell cultures) combined with molecular docking studies to identify binding affinity to viral polymerases or key enzymes . Dose-response curves and time-kill kinetics are critical to determine efficacy thresholds. For validation, in vivo models (e.g., murine cytomegalovirus infection) should assess pharmacokinetics/pharmacodynamics (PK/PD) relationships, with controls for host immune responses .
How can researchers address contradictory efficacy data for this compound across preclinical studies?
(Advanced)
Contradictions often arise from variability in experimental design, such as differences in viral strains, dosing regimens, or host species. To resolve this:
- Conduct meta-analyses to identify confounding variables (e.g., viral load quantification methods) .
- Replicate studies under standardized conditions (e.g., ISO-accredited labs) with harmonized protocols for viral titer measurement and endpoint definitions .
- Use blinded independent validation to minimize bias .
What ethical considerations are critical when outsourcing this compound-related experiments to third-party labs?
(Advanced)
Researchers must:
- Retain oversight of experimental design and raw data to prevent fabrication .
- Ensure third-party labs adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and provide detailed protocols (e.g., reagent lot numbers, instrument calibration records) .
- Disclose outsourcing in publications and verify compliance with institutional review boards (IRBs) for animal/human studies .
How should clinical trials for this compound be designed to balance efficacy and safety endpoints?
(Advanced)
Phase I trials should focus on maximum tolerated dose (MTD) using adaptive designs (e.g., Bayesian models) to minimize participant risk . For Phase II/III:
- Primary endpoints: Viral load reduction (quantitative PCR) and time to symptom resolution.
- Secondary endpoints: Resistance mutation monitoring via whole-genome sequencing .
- Safety: Liver/kidney function panels and cytokine storm biomarkers (e.g., IL-6) .
What statistical approaches are optimal for analyzing this compound’s synergistic effects with other antivirals?
(Advanced)
Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy, antagonism, or additive effects . For longitudinal
- Mixed-effects models to account for inter-patient variability.
- Bootstrap resampling to validate small-sample findings .
- Predefine synergy thresholds (e.g., CI < 0.9) to avoid Type I errors .
How can researchers validate this compound’s target specificity to minimize off-host toxicity?
(Basic)
Employ cryo-EM or X-ray crystallography to visualize drug-target interactions at atomic resolution . Complementary approaches:
- CRISPR-Cas9 knockouts of suspected off-target host proteins.
- Transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .
What criteria define a robust pharmacokinetic model for this compound in pediatric populations?
(Advanced)
Pediatric PK models must:
- Incorporate allometric scaling to adjust for body weight/metabolic rate.
- Use sparse sampling to reduce patient burden while maintaining model accuracy .
- Account for developmental changes in cytochrome P450 enzymes using population PK software (e.g., NONMEM) .
How should conflicting in vitro versus in vivo efficacy results for this compound be reconciled?
(Advanced)
Discrepancies may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
